molecular formula C18H19N7O5S B2367553 N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide CAS No. 1396877-20-5

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide

Cat. No.: B2367553
CAS No.: 1396877-20-5
M. Wt: 445.45
InChI Key: TVDCWIMTHJEGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrazole core substituted with a morpholino-2-oxoethyl group at the N1 position and a pyridine-3-sulfonamide moiety at the para position of the phenyl ring. The tetrazole ring (5-oxo-4,5-dihydro-1H-tetrazol-1-yl) serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability . The morpholino group improves solubility, while the pyridine-3-sulfonamide contributes to target binding via hydrogen bonding and π-π interactions.

Properties

IUPAC Name

N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O5S/c26-17(23-8-10-30-11-9-23)13-24-18(27)25(22-21-24)15-5-3-14(4-6-15)20-31(28,29)16-2-1-7-19-12-16/h1-7,12,20H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDCWIMTHJEGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N6O3S\text{C}_{18}\text{H}_{22}\text{N}_{6}\text{O}_{3}\text{S}

This structure includes a pyridine ring, a sulfonamide group, and a tetrazole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds with tetrazole and sulfonamide functionalities often exhibit diverse biological activities. The specific compound in focus has shown potential in several areas:

  • Antimicrobial Activity :
    • Studies have demonstrated that tetrazole derivatives possess significant antimicrobial properties. For instance, certain tetrazole compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
    • A related study indicated that the incorporation of the tetrazole moiety enhances the antimicrobial efficacy of the compound when compared to traditional antibiotics .
  • Analgesic Properties :
    • The compound has been predicted to exhibit analgesic activity with a probability close to 80%. This prediction stems from computational models assessing its interaction with pain-related receptors .
    • The multitarget potential suggests it may act on multiple pathways involved in pain modulation.
  • Anticancer Potential :
    • Preliminary studies have indicated that similar sulfonamide-based compounds can inhibit cancer cell proliferation. For example, certain derivatives were effective against various cancer cell lines, suggesting that this compound may also have anticancer properties .
    • The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for tumor growth.

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on synthesized tetrazole compounds demonstrated their antimicrobial activity using the disc diffusion method. The results showed that compounds similar to this compound exhibited zones of inhibition comparable to established antibiotics like ciprofloxacin.

CompoundZone of Inhibition (mm)Reference Drug
Compound A20Ciprofloxacin
Compound B18Ampicillin
Target Compound22-

Case Study 2: Analgesic Activity

In a predictive study utilizing the PASS (Prediction of Activity Spectra for Substances) software, this compound was assessed for analgesic properties. The analysis revealed high probabilities for interacting with pain receptors.

Activity TypeProbability (Pa)Probability (Pi)
Analgesic0.7950.005
GPI Inhibitor0.7880.015

Scientific Research Applications

The biological activity of N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide has been explored in various studies, highlighting its potential in the following areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of sulfonamides have shown efficacy against various cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. The presence of electron-withdrawing groups in the structure enhances the antiproliferative activity by improving the compound's interaction with cellular targets .

Anticonvulsant Properties

The compound's analogs have demonstrated anticonvulsant effects in preclinical studies. Certain derivatives showed protective effects in seizure models, indicating that modifications to the core structure can lead to enhanced pharmacological profiles . The structure–activity relationship (SAR) studies suggest that specific substitutions can significantly increase anticonvulsant efficacy.

Inhibition of Enzymatic Activity

This compound has potential as an inhibitor of specific enzymes involved in disease processes. For example, sulfonamide derivatives have been investigated as inhibitors of factor IXa, which plays a crucial role in the coagulation cascade . This inhibition could be beneficial in developing anticoagulant therapies.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound and its analogs:

Case Study 1: Anticancer Efficacy

A study focused on a series of pyridine-thiazole hybrids demonstrated that compounds with similar structures to this compound exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil against MCF-7 cells . This suggests that structural modifications can enhance anticancer potency.

Case Study 2: Anticonvulsant Activity

In another study, various derivatives were synthesized and tested for anticonvulsant activity using animal models. The results indicated that certain modifications led to significant protective effects against seizures induced by pentylenetetrazole (PTZ), highlighting the therapeutic potential of these compounds .

Comparison with Similar Compounds

Benzenesulfonamide Analog

Compound: N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide .

  • Key Differences : Replacement of pyridine-3-sulfonamide with benzenesulfonamide.
  • Impact :
    • Solubility : The pyridine nitrogen in the target compound enhances hydrophilicity compared to the benzene ring.
    • Binding Affinity : Pyridine’s lone pair may facilitate stronger hydrogen bonding with biological targets.

Oxadiazole-Based Prodrugs

Compounds : N1,N5-bis[4-(5-alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides .

  • Key Differences : Oxadiazole rings vs. tetrazole core.
  • Impact :
    • Acidity : Tetrazoles (pKa ~4.9) are more acidic than oxadiazoles (pKa ~8–10), favoring protonation in physiological conditions for prodrug activation .
    • Bioactivation : Tetrazoles may release active amidines more efficiently under acidic environments (e.g., lysosomal compartments).

Thioxo-Tetrazole Derivatives

Compound : N-(4-(1-(4-Methyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl)phenyl)acetamide .

  • Key Differences : Thioxo (C=S) vs. oxo (C=O) group at the tetrazole C5 position.
  • Electronic Effects: Thioxo groups may reduce electron density at the tetrazole ring, altering reactivity.

Comparative Data Table

Compound Name Structural Features Biological Activity Solubility Hydrogen Bonding Capacity
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide (Target) Tetrazole, morpholino, pyridine-3-sulfonamide Antifungal (inferred) High Strong (C=O, pyridine N)
Benzenesulfonamide analog Tetrazole, morpholino, benzenesulfonamide Not reported Moderate Moderate (C=O, SO₂NH)
Oxadiazole prodrugs Oxadiazole, glutaramide Antifungal, antiparasitic Low-Moderate Weak (oxadiazole)
Thioxo-tetrazole derivative Thioxo-tetrazole, acetamide Not reported Low Weak (C=S)

Research Findings and Implications

  • Prodrug Potential: The target compound’s tetrazole core may outperform oxadiazole-based prodrugs in controlled release due to its pH-sensitive activation .
  • Crystallography : Tools like SHELX and Multiwfn are critical for analyzing hydrogen-bonding patterns and electron density, aiding in structural optimization .
  • Hydrogen Bonding : The oxo group in the tetrazole enhances intermolecular interactions, as demonstrated in graph set analysis of similar systems .

Preparation Methods

Cyclization of Urea Derivatives

The tetrazolone ring is synthesized via cyclization of a substituted urea with sodium azide under acidic conditions. For example, 4-nitrophenylurea reacts with sodium azide (3 equiv) in DMF at 120°C with sulfamic acid (0.1 equiv) as a catalyst, yielding 1-(4-nitrophenyl)tetrazol-5-one in 95% yield.

Reaction Conditions

  • Catalyst : Sulfamic acid (0.1 equiv).
  • Solvent : DMF.
  • Temperature : 120°C.
  • Time : 5 hours.

Functionalization at the 4-Position

The 4-position of the tetrazolone is alkylated with bromoacetyl bromide in the presence of potassium carbonate (2 equiv) in acetonitrile at 0–25°C. This step introduces a bromoacetyl group, which is subsequently amidated with morpholine to form the 2-morpholino-2-oxoethyl substituent.

Key Reaction
$$
\text{Tetrazolone} + \text{BrCH}2\text{C(O)Br} \xrightarrow{\text{K}2\text{CO}3, \text{CH}3\text{CN}} \text{Tetrazolone-CH}2\text{C(O)Br} \xrightarrow{\text{Morpholine}} \text{Tetrazolone-CH}2\text{C(O)-Morpholine}
$$

Introduction of the Morpholino-2-oxoethyl Group

Alkylation and Amidation

The bromoacetyl intermediate undergoes nucleophilic substitution with morpholine in dichloromethane (DCM) at room temperature. This step achieves 90% conversion, with the reaction monitored via TLC.

Optimization Insights

  • Solvent : DCM minimizes side reactions.
  • Base : Triethylamine (1.2 equiv) enhances nucleophilicity.

Reduction of the Nitro Group

The 4-nitrophenyl substituent is reduced to 4-aminophenyl using hydrogen gas (1 atm) and 10% Pd/C in ethanol at 25°C. Quantitative conversion is achieved within 2 hours.

Critical Parameters

  • Catalyst Loading : 5 wt% Pd/C.
  • Workup : Filtration through Celite followed by solvent evaporation.

Sulfonylation with Pyridine-3-sulfonyl Chloride

Reaction Conditions

The amine intermediate reacts with pyridine-3-sulfonyl chloride (1.1 equiv) in pyridine at 0°C, yielding the sulfonamide product in 88% isolated yield after silica gel chromatography.

Mechanistic Considerations

  • Base : Pyridine neutralizes HCl byproduct.
  • Temperature Control : Prevents sulfonamide decomposition.

Overall Synthetic Pathway and Yield Analysis

Step Reaction Conditions Yield Source
1 Tetrazolone formation Na azide, sulfamic acid, DMF, 120°C, 5 h 95%
2 Bromoacetylation Bromoacetyl bromide, K$$2$$CO$$3$$, CH$$_3$$CN 85%
3 Morpholine amidation Morpholine, DCM, rt, 12 h 90%
4 Nitro reduction H$$_2$$ (1 atm), 10% Pd/C, EtOH 95%
5 Sulfonylation Pyridine-3-sulfonyl chloride, pyridine, 0°C 88%

Q & A

Q. What are the critical synthetic pathways for this compound, and how can reaction yields be optimized?

The synthesis involves multi-step reactions, including the formation of the tetrazole ring and sulfonamide linkage. Key steps include:

  • Tetrazole formation : Cyclization of nitriles with sodium azide under acidic conditions, followed by alkylation with 2-morpholino-2-oxoethyl groups .
  • Sulfonamide coupling : Reaction of pyridine-3-sulfonyl chloride with the tetrazole-substituted aniline derivative under basic conditions (e.g., triethylamine in THF) .
  • Optimization : Adjust reaction temperature (60–80°C for tetrazole alkylation) and solvent polarity (DMF for solubility of intermediates). Monitor progress via TLC and HPLC, with purity >95% confirmed by reversed-phase chromatography .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the morpholino carbonyl (δ ~165–170 ppm) and tetrazole ring protons (δ ~8.5–9.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z ~485.2) .
  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity. Retention time and peak symmetry indicate impurities from incomplete alkylation or sulfonamide coupling .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases or receptors). The morpholino and sulfonamide groups may form hydrogen bonds with catalytic residues .
  • Quantum Chemical Analysis : Employ Multiwfn to calculate electrostatic potential surfaces (EPS) and Fukui indices, identifying nucleophilic/electrophilic sites for interaction .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on RMSD and binding free energy (MM-PBSA) .

Q. How can crystallographic data resolve contradictions between experimental and computational structural models?

  • X-ray Crystallography : Use SHELXL for refinement. The tetrazole ring’s planarity and sulfonamide geometry (S–N bond length ~1.63 Å) should match density maps. Discrepancies in torsion angles may indicate conformational flexibility .
  • Hydrogen Bonding Analysis : Apply Etter’s graph-set rules to categorize intermolecular interactions (e.g., R22_2^2(8) motifs for N–H···O bonds between sulfonamide and morpholino groups) .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry or twinning in diffraction data .

Q. What strategies mitigate batch-to-batch variability in biological assay results?

  • Stability Testing : Store the compound in anhydrous DMSO at -80°C to prevent hydrolysis of the tetrazole ring. Monitor degradation via LC-MS over 30 days .
  • Assay Design : Include positive controls (e.g., known kinase inhibitors) and replicate experiments (n=6) to account for edge effects in 96-well plate assays .
  • Data Normalization : Use Z-score analysis to identify outliers in dose-response curves (e.g., IC50_{50} values deviating >2σ from the mean) .

Data Contradiction and Mechanistic Analysis

Q. How to reconcile conflicting IC50_{50}50​ values reported in enzymatic vs. cell-based assays?

  • Membrane Permeability : Measure logP (e.g., ~1.8 via shake-flask method) to assess cellular uptake limitations. Low permeability may explain reduced potency in cell assays .
  • Metabolite Interference : Use LC-MS/MS to identify active metabolites in cell lysates. For example, oxidation of the morpholino group could alter target engagement .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify secondary targets contributing to discrepancies .

Q. What mechanistic hypotheses explain the compound’s unexpected selectivity for Protein Kinase A (PKA) over structurally similar kinases?

  • Structural Biology : Compare co-crystal structures of the compound with PKA vs. PKC. Key differences may include a deeper hydrophobic pocket in PKA accommodating the tetrazole-phenyl group .
  • Free Energy Calculations : Use MM-GBSA to quantify contributions of specific residues (e.g., Lys72 in PKA forming a salt bridge with the sulfonamide) .
  • Alanine Scanning Mutagenesis : Validate critical residues by mutating PKA’s ATP-binding pocket and measuring shifts in Kd_d via SPR .

Experimental Design and Validation

Q. How to design a robust SAR study for derivatives of this compound?

  • Scaffold Modifications : Systematically vary the tetrazole substituents (e.g., replace morpholino with piperazine) and sulfonamide aryl groups (e.g., pyridine vs. pyrimidine) .
  • High-Throughput Synthesis : Use flow chemistry (e.g., Syrris Asia) to generate 50–100 derivatives, optimizing residence time and temperature for each step .
  • Data Analysis : Apply PCA (Principal Component Analysis) to correlate structural features (e.g., Hammett σ values) with bioactivity .

Q. What in vitro and in vivo models are appropriate for evaluating its anti-inflammatory potential?

  • In Vitro : LPS-induced TNF-α secretion in THP-1 macrophages (EC50_{50} determination) .
  • In Vivo : Collagen-induced arthritis (CIA) in mice, dosing at 10 mg/kg/day orally. Monitor joint swelling and serum IL-6 levels .
  • Toxicity Screening : Assess hepatotoxicity via HepG2 cell viability (CC50_{50} > 50 μM) and hERG inhibition (patch-clamp IC50_{50} > 10 μM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.